

Solvent Blue 35: A Technical Guide to its Historical Development and Synthesis

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This in-depth technical guide explores the historical development and synthesis of **Solvent Blue 35** (C.I. 61554), an anthraquinone-based dye. With the chemical name 1,4-bis(butylamino)anthracene-9,10-dione, this dye is noted for its brilliant greenish-blue hue and solubility in organic solvents.[1][2] This document provides a comprehensive overview of its background, the evolution of its synthesis, detailed experimental protocols, and comparative data on various manufacturing processes.

Historical Development

Solvent Blue 35 is a member of the vast family of anthraquinone dyes, which have a rich history beginning with the industrial synthesis of alizarin, a naturally occurring red dye, in 1869. The core structure of these dyes is anthraquinone, which is colorless but yields a spectrum of vibrant and lightfast colors when substituted with electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups.

While the precise date and discoverer of **Solvent Blue 35**'s first synthesis are not clearly documented in readily available literature, its development can be situated within the broader expansion of the synthetic dye industry in the mid-20th century. This period saw a surge in the creation of solvent and disperse dyes to color newly developed synthetic materials like plastics and synthetic fibers.[3] The dye is identified by its Colour Index number, C.I. 61554, and CAS number 17354-14-2.[1][3] Its applications are diverse, ranging from coloring for printing inks,



plastics (such as PS, HIPS, ABS, PC, PMMA, and PET), rubbers, and waxes to its use as a fuel dye in some countries.

Synthesis of Solvent Blue 35

The primary and most well-established method for synthesizing **Solvent Blue 35** is through the condensation reaction of 1,4-dihydroxyanthracene-9,10-dione (quinizarine) with two equivalents of n-butylamine. Over the years, the methodologies to achieve this transformation have evolved, moving from traditional, often lower-yield and environmentally taxing processes to more efficient and cleaner production techniques.

Traditional Synthesis Method

The conventional approach to synthesizing **Solvent Blue 35** involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with n-butylamine and subsequent oxidation to yield the final product. This method often utilizes a reducing agent like sodium hydrosulfite (vat powder) in an alkaline aqueous medium, where n-butylamine can also act as a solvent.

A major drawback of this traditional process is the generation of significant amounts of alkaline, sulfur-containing wastewater, which is difficult to treat. The reaction times can be long, and the consumption of n-butylamine is high, leading to lower yields (around 75%) and the formation of byproducts and tar, complicating the purification process.

Improved Synthesis Methodologies

In response to the shortcomings of the traditional method, several improved synthesis protocols have been developed, primarily focusing on increasing yield, reducing waste, and simplifying the overall process. These advancements often involve the use of different solvents, catalysts, and reaction conditions.

One notable improvement involves using an alcohol, such as ethanol, as the solvent. This approach can reduce the formation of tar. In some variations, a mixture of 1,4-dihydroxyanthraquinone and its leuco form is used in conjunction with a catalyst like acetic acid and a dehydrating agent like anhydrous sodium sulfate. This combination has been shown to increase the reaction speed and improve the yield.



Another modern approach focuses on carrying out the reaction in an aqueous phase with an aromatic acid as a catalyst. This method advantageously avoids the use of sodium hydrosulfite, caustic soda, and the leuco form of 1,4-dihydroxyanthraquinone, leading to a shorter process, simpler operation, lower cost, and higher yield with better product quality.

The logical workflow for the synthesis of **Solvent Blue 35** can be visualized as a progression from starting materials through key reaction steps to the final product.

Starting Materials (1,4-Dihydroxyanthraquinone, n-Butylamine) Reaction Medium (Solvent, Catalyst, etc.) Condensation Reaction Work-up (e.g., Solvent Removal, Neutralization) Purification (Filtration, Washing, Drying) Final Product (Solvent Blue 35)

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Caption: General workflow for the synthesis of **Solvent Blue 35**.



Comparative Data of Synthesis Methods

The following table summarizes the key quantitative differences between the traditional and improved synthesis methods for **Solvent Blue 35**.

Parameter	Traditional Method	Improved Method (Aqueous Phase)
Primary Reactants	1,4-Dihydroxyanthraquinone, n-Butylamine	1,4-Dihydroxyanthraquinone, n-Butylamine
Reducing Agent	Sodium Hydrosulfite	None
Catalyst	Not always specified	Aromatic Acid
Solvent	Alkaline Water / n-Butylamine	Water
Reaction Time	Long	2-4 hours
Typical Yield	~75%	High
Byproducts	Tar, Sulfur-containing compounds	Minimal
Environmental Impact	High (alkaline, sulfurous wastewater)	Low

Experimental Protocols

This section provides detailed methodologies for two distinct synthesis routes for **Solvent Blue 35**.

Protocol for Traditional Synthesis (Leuco Dye Method)

This protocol is a generalized representation of the traditional synthesis approach.

Materials:

- 1,4-Dihydroxyanthraquinone (Quinizarine)
- n-Butylamine



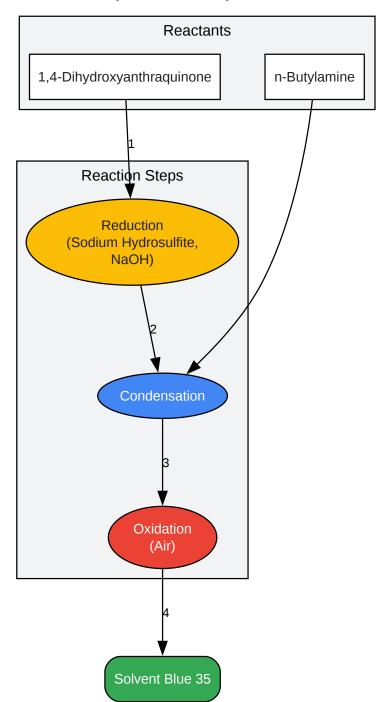
- Sodium Hydrosulfite
- Sodium Hydroxide
- Water

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, charge 1,4dihydroxyanthraquinone and water.
- Heat the mixture and add a solution of sodium hydroxide to create an alkaline environment.
- Gradually add sodium hydrosulfite to reduce the 1,4-dihydroxyanthraquinone to its leuco form. The color of the mixture will change, indicating the reduction.
- Add an excess of n-butylamine to the reaction mixture. The n-butylamine acts as both a reactant and a solvent.
- Heat the mixture under reflux for several hours until the condensation reaction is complete.
 Monitor the reaction progress using a suitable analytical technique like Thin Layer
 Chromatography (TLC).
- Once the reaction is complete, cool the mixture.
- Perform an oxidation step, often by bubbling air through the mixture, to convert the leucocondensate to the final dye.
- Filter the resulting precipitate.
- Wash the crude product thoroughly with hot water to remove unreacted n-butylamine, salts, and other impurities.
- Dry the purified product to obtain **Solvent Blue 35** powder.

The chemical pathway for this traditional synthesis can be illustrated as follows:





Traditional Synthesis Pathway of Solvent Blue 35

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Caption: Traditional synthesis pathway for Solvent Blue 35.



Protocol for Improved Synthesis (Aqueous Phase with Aromatic Acid Catalyst)

This protocol is based on the improved, more environmentally friendly method.

Materials:

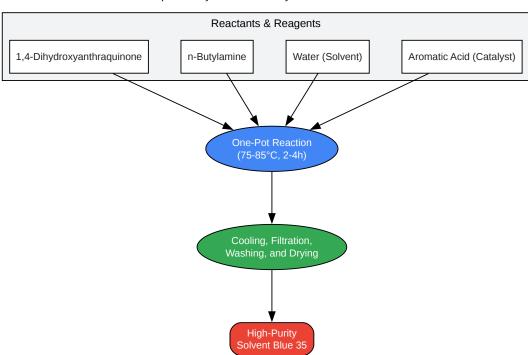
- 1,4-Dihydroxyanthraquinone
- n-Butylamine
- Aromatic Acid (e.g., Benzoic Acid)
- Water

Procedure:

- In a reaction kettle equipped with a stirrer and a reflux device, add 1,4-dihydroxyanthraquinone, n-butylamine, the aromatic acid catalyst, and water at normal temperature. The typical mass ratio of 1,4-dihydroxyanthraquinone to n-butylamine is between 1:1.43 and 1:1.71, and the mass ratio to water is between 1:3.33 and 1:5.71. The mass of the aromatic acid is approximately 1.43% of the mass of the 1,4-dihydroxyanthraquinone.
- Stir the mixture and heat it to a temperature of 75-85°C.
- Maintain this temperature and continue the reaction for 2-4 hours.
- After the reaction is complete, cool the mixture to below 40°C.
- Filter the precipitate.
- Wash the collected solid with hot water. The wash water can be recycled in subsequent batches to minimize waste.
- Dry the product to obtain high-purity Solvent Blue 35.

The streamlined, more environmentally benign synthesis pathway is depicted below:





Improved Synthesis Pathway of Solvent Blue 35

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Caption: Improved, environmentally friendly synthesis pathway.

Conclusion

Solvent Blue 35 remains a commercially significant anthraquinone dye due to its desirable color properties and stability. The historical development of its synthesis reflects a broader trend in the chemical industry towards more sustainable and efficient manufacturing processes. For researchers and professionals in related fields, understanding the evolution from



traditional, multi-step, waste-intensive methods to modern, streamlined, and greener alternatives provides valuable insights into the practical application of chemical principles to industrial-scale production. The improved methodologies not only offer higher yields and purity but also significantly reduce the environmental footprint, aligning with contemporary standards of chemical manufacturing.

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